molecular formula C30H48O3 B3395949 Testosterone undecanoate CAS No. 5949-44-0

Testosterone undecanoate

Cat. No. B3395949
CAS RN: 5949-44-0
M. Wt: 456.7 g/mol
InChI Key: UDSFVOAUHKGBEK-CNQKSJKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Testosterone undecanoate is an androgen and anabolic steroid (AAS) medication that is used mainly in the treatment of low testosterone levels in men . It is taken by mouth or given by injection into muscle . The drug is a prodrug of testosterone, the biological ligand of the androgen receptor (AR) and hence is an androgen and anabolic steroid . It has strong androgenic effects and moderate anabolic effects, which make it useful for producing masculinization and suitable for androgen replacement therapy .


Synthesis Analysis

Testosterone undecanoate is synthesized by esterification of testosterone with undecanoic acid . The synthesis process involves mixing testosterone with N,N-dimethylformamide (DMF, solvent), and pyridine (base). Then, at 0-10 deg.C, undecanoyl chloride is added, and the reaction is allowed to proceed at room temperature for 1 hour .


Molecular Structure Analysis

Testosterone undecanoate is a testosterone ester and a prodrug of testosterone in the body . Its molecular structure is C30H48O3 . Due to its lipophilic character, testosterone undecanoate is soluble in non–polar solvents but shows a satisfactory solubility in absolute ethanol .


Chemical Reactions Analysis

Testosterone undecanoate is metabolized in the liver into testosterone and undecanoic acid . In a study, a young man developed polycythaemia during treatment with testosterone undecanoate for Klinefelter syndrome .


Physical And Chemical Properties Analysis

Testosterone undecanoate has a molecular formula of C30H48O3 and a molar mass of 456.711 g·mol −1 . It is soluble in non-polar solvents and has satisfactory solubility in absolute ethanol .

Scientific Research Applications

Benign Prostatic Hyperplasia Induction

Testosterone undecanoate has been used in research for inducing benign prostatic hyperplasia (BPH) in Wistar rats. This hormone agent, known for its long-acting potential, is utilized for testosterone replacement therapy in hypogonadism. The study aimed to maintain high androgen levels for more convenient induction of BPH compared to testosterone propionate, demonstrating its utility in medical research related to prostate health (An & Kong, 2022).

Impact on Hypogonadism, Obesity, and Metabolic Syndrome

Clinical studies have assessed the efficacy and safety of testosterone undecanoate in treating metabolic syndrome and obesity in men with hypogonadism. These studies focused on the reduction of body fat and the improvement of sexual function and other components of the metabolic syndrome, highlighting its potential clinical applications beyond basic androgen replacement (Rozhivanov, 2012).

Male Fertility Control

Testosterone undecanoate has been investigated for its potential in male fertility control. A study explored its effects on spermatogenesis, finding that the drug led to azoospermia in some cases, although it was not consistently effective in suppressing spermatogenesis in all subjects. This research contributes to the understanding of testosterone's role in male reproductive health (Nieschlag et al., 1978).

Behavioral and Physiological Effects

Research has also delved into the behavioral effects of testosterone undecanoate in hypogonadal men. Studies have shown dose-response relationships for frequency of sexual thoughts and arousal, as well as improvements in sleep erections, highlighting its influence on sexual and psychological aspects of health (O'Carroll et al., 1985).

Treatment of Idiopathic Testicular Failure

In the context of idiopathic testicular failure, high-dose testosterone undecanoate has been studied but was found not to be effective in treating infertility related to this condition. This insight contributes to the broader understanding of the role of testosterone in male reproductive health and its limitations (Comhaire, 1990).

Future Directions

Testosterone undecanoate has been found to be an effective, long-term treatment for men with low testosterone levels, with no evidence of liver toxicity . Future research may focus on the long-term effects of testosterone undecanoate therapy in hypogonadal men, regardless of their weight at the start of the study .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFVOAUHKGBEK-CNQKSJKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863661
Record name Testosterone undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Details http://www.abmole.com/literature/testosterone-undecanoate-msds.html
Record name Testosterone undecanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Testosterone is a critical male sex hormone that is responsible for the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics, such as the growth and maturation of male sex organs, the development of male hair distribution, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, resulting from insufficient testosterone secretion, has two main etiologies: primary hypogonadism is caused by defects in the gonads, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH and LH). In the circulation, testosterone undecanoate is cleaved by endogenous non-specific esterases to release testosterone, the active component of the compound. The undecanoate side chain is pharmacologically inactive. Testosterone can be further converted by 5α reductase to its more biologically active form, dihydrotestosterone (DHT). The actions of testosterone and DHT are mediated via androgen receptor, which is widely expressed in many tissues, including the bone, muscle, prostate, and adipose tissue. Testosterone binds to androgen receptors with high affinity and regulates target gene transcription involved in the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics. Testosterone can cause improved sexual function, increased lean body mass, bone density, erythropoiesis, prostate size, and changes in lipid profiles.
Record name Testosterone undecanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Testosterone Undecanoate

CAS RN

5949-44-0
Record name Testosterone, undecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5949-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone undecanoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testosterone undecanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Testosterone undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxyandrost-4-en-3-one undecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TESTOSTERONE UNDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16A5VCT9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Testosterone undecanoate
Reactant of Route 2
Reactant of Route 2
Testosterone undecanoate
Reactant of Route 3
Reactant of Route 3
Testosterone undecanoate
Reactant of Route 4
Reactant of Route 4
Testosterone undecanoate
Reactant of Route 5
Reactant of Route 5
Testosterone undecanoate
Reactant of Route 6
Reactant of Route 6
Testosterone undecanoate

Citations

For This Compound
9,840
Citations
WM Bagchus, R Hust, F Maris… - … : The Journal of …, 2003 - Wiley Online Library
… testosterone undecanoate, and DHT were low to negligible when testosterone undecanoate … The same parameters were also significantly higher for testosterone undecanoate and DHT …
RS Swerdloff, C Wang, WB White… - The Journal of …, 2020 - academic.oup.com
Context A novel formulation of oral testosterone (T) undecanoate (TU) was evaluated in a phase 3 clinical trial. Objective Determine efficacy, short-term safety, and alignment of new oral …
Number of citations: 59 academic.oup.com
G Gava, I Mancini, S Cerpolini… - Clinical …, 2018 - Wiley Online Library
Objective To retrospectively evaluate and compare safety and efficacy of short and long‐acting testosterone (T) parenteral formulations over 5 years in transmen. Design and methods …
Number of citations: 33 onlinelibrary.wiley.com
D Edelstein, S Basaria - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
Importance of the field: Testosterone undecanoate (TU) represents an exciting new testosterone replacement therapy for hypogonadal men due to its convenient dosing schedule and …
Number of citations: 50 www.tandfonline.com
FM Köhn, WB Schill - World journal of urology, 2003 - Springer
… Testosterone undecanoate has been available on the market … So far, testosterone undecanoate has been dissolved in … the new formulation of testosterone undecanoate. Therefore, the …
Number of citations: 60 link.springer.com
LJG GOOREN - Journal of Andrology, 1994 - Wiley Online Library
ABSTRACT: Testosterone undecanoate (Andriol®) is an oral … –9 hours after ingestion of testosterone undecanoate), serum levels of … Testosterone undecanoate appears to be a safe oral …
Number of citations: 312 onlinelibrary.wiley.com
M Luisi, F Franchi - Journal of endocrinological investigation, 1980 - Springer
… INTRODUCTION Oral testosterone undecanoate (TU)l has recently been shown to be readily … The encouraging results obtained with testosterone undecanoate show that this drug may …
Number of citations: 150 link.springer.com
F Saad, LJ Gooren, A Haider, A Yassin - Journal of Andrology, 2008 - Wiley Online Library
The objective of this study was to observe the dose‐response effects of testosterone (T) treatment on symptoms of sexual dysfunction and the metabolic syndrome. Two cohorts of …
Number of citations: 195 onlinelibrary.wiley.com
A Mueller, F Kiesewetter, H Binder… - The Journal of …, 2007 - academic.oup.com
… Objective: Our objective was to report the effects of administering long-acting testosterone undecanoate every 3 months on hormonal and clinical changes, mortality, morbidity, and …
Number of citations: 152 academic.oup.com
E Nieschlag, J Mauss, A Coert… - European Journal of …, 1975 - academic.oup.com
… oral administration of free testosterone and testosterone undecanoate. Both androgens were determined by … levels was noted after administration of testosterone undecanoate, which is …
Number of citations: 211 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.